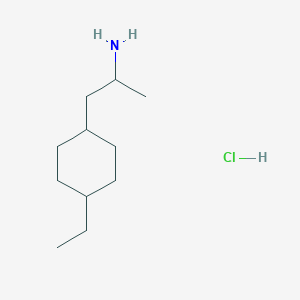

1-(4-Ethylcyclohexyl)propan-2-amine;hydrochloride

Description

BenchChem offers high-quality 1-(4-Ethylcyclohexyl)propan-2-amine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Ethylcyclohexyl)propan-2-amine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-ethylcyclohexyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N.ClH/c1-3-10-4-6-11(7-5-10)8-9(2)12;/h9-11H,3-8,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMDORZKFQFDCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)CC(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Solubility Profiling of 1-(4-Ethylcyclohexyl)propan-2-amine hydrochloride in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical physicochemical property that profoundly influences its journey through drug discovery and development, impacting everything from formulation design to bioavailability. This technical guide provides a comprehensive framework for determining and interpreting the solubility profile of 1-(4-Ethylcyclohexyl)propan-2-amine hydrochloride, a primary amine salt with significant lipophilic character. In the absence of pre-existing public data for this specific molecule, this document serves as an in-depth methodological whitepaper. It outlines the theoretical principles governing its solubility, provides detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination, and establishes a clear structure for data presentation and interpretation. This guide is intended for researchers, scientists, and drug development professionals, offering the necessary tools to systematically evaluate the solubility of this and structurally similar compounds.

Introduction: The Critical Role of Solubility in Drug Development

An API's therapeutic efficacy is contingent not only on its pharmacological activity but also on its ability to reach the target site in the body at a sufficient concentration. Solubility is the gatekeeper to this process.[1] Low solubility can lead to erratic absorption, poor bioavailability, and challenges in developing viable dosage forms, ultimately causing the failure of otherwise promising drug candidates.[1] For an amine hydrochloride salt such as 1-(4-Ethylcyclohexyl)propan-2-amine hydrochloride, the solubility profile is a complex interplay between its ionic nature and the significant nonpolar character of its ethylcyclohexyl moiety.

Understanding its solubility across a spectrum of organic solvents is paramount for several key development stages:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.[2]

-

Formulation Development: Designing oral, parenteral, or topical formulations requires knowledge of solubility in various excipients and solvent systems.[3]

-

Preclinical Studies: Preparing dosing solutions for in vitro and in vivo studies demands accurate solubility data to ensure dose accuracy and avoid precipitation.[3]

This guide provides the scientific rationale and actionable protocols to build a comprehensive solubility profile for 1-(4-Ethylcyclohexyl)propan-2-amine hydrochloride.

Predicted Physicochemical Profile of 1-(4-Ethylcyclohexyl)propan-2-amine hydrochloride

A molecule's structure dictates its physical properties, which in turn govern its solubility. A thorough analysis of the target compound's structure is the foundational step in predicting its behavior.

Chemical Structure Analysis

-

Structure: 1-(4-Ethylcyclohexyl)propan-2-amine hydrochloride

-

Key Features:

-

Primary Amine Salt: The molecule is the hydrochloride salt of a primary amine (-NH2). This ionic center is the primary site for strong polar interactions, including hydrogen bonding and ion-dipole forces. As a salt, it is expected to be more soluble in polar solvents than its corresponding free base.[4]

-

Ethylcyclohexyl Group: This bulky, nonpolar aliphatic group imparts significant lipophilicity (fat-solubility) to the molecule.

-

Propyl Linker: A short alkyl chain connects the polar amine group to the nonpolar cyclohexyl ring.

-

The molecule possesses a dualistic nature: a highly polar, hydrophilic "head" (the ammonium chloride group) and a large, nonpolar, lipophilic "tail" (the ethylcyclohexyl group). This amphipathic character suggests its solubility will be highly sensitive to the solvent environment.

Predicted Physicochemical Properties

Predictive computational tools, based on quantitative structure-property relationships (QSPR), allow for the estimation of key physicochemical parameters before extensive lab work.[5]

| Property | Predicted Value/Range | Implication for Solubility |

| Molecular Weight | ~221.78 g/mol (for HCl salt) | Moderate molecular weight, not expected to be a primary limiting factor for solubility. |

| pKa | 9.5 - 10.5 | The pKa of the conjugate acid (R-NH3+) is predicted to be in the typical range for a primary alkylammonium ion.[6] This indicates that the compound will be predominantly in its charged, ionic form in neutral and acidic aqueous media, enhancing water solubility. In organic solvents, this property dictates its ability to interact with acidic or basic functional groups on the solvent molecules. |

| logP (Octanol-Water) | 3.0 - 4.0 (for free base) | The calculated partition coefficient for the neutral free base is high, confirming the significant lipophilicity conferred by the ethylcyclohexyl group.[7] This suggests a preference for nonpolar or moderately polar organic solvents over water, especially for the free base form. The salt form's behavior will be a balance between this lipophilicity and its ionic nature. |

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" provides a foundational, qualitative guide to solubility.[8] For an ionic compound like an amine hydrochloride, this principle requires a more nuanced application.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have high dielectric constants and can engage in hydrogen bonding. They are effective at solvating both the ammonium cation (via hydrogen bonding and ion-dipole interactions) and the chloride anion. The alkyl chains of alcohols can also interact favorably with the ethylcyclohexyl group. Therefore, high solubility is generally expected in lower-aliphatic alcohols.[9]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dipole moments and can effectively solvate the ammonium cation. However, their ability to solvate the small chloride anion is weaker compared to protic solvents. Solubility will depend on the balance between the favorable cation-solvent interaction and the less favorable anion solvation.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and lack the ability to form strong interactions with the ionic ammonium chloride head. The energy required to break the strong ionic bonds in the crystal lattice of the salt is not compensated by solute-solvent interactions. Consequently, the solubility of the hydrochloride salt is expected to be extremely low in nonpolar solvents.[4] The free base form, however, would likely be highly soluble in these solvents.

Experimental Determination of Solubility

A complete solubility profile requires distinguishing between two different, yet complementary, types of solubility: kinetic and thermodynamic.[1]

The Distinction Between Kinetic and Thermodynamic Solubility

-

Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in a solvent. It's a high-throughput method used in early discovery to flag potential issues.[10] The resulting solution can be supersaturated and is not in a state of equilibrium.

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature, with excess solid present.[1][11] The shake-flask method is the gold standard for this measurement and is crucial for later-stage development and regulatory filings.[12][13]

Below is a comprehensive workflow for determining both forms of solubility.

Caption: Experimental workflow for solubility profile determination.

Protocol: High-Throughput Kinetic Solubility Assay (Turbidimetric Method)

This protocol is adapted from standard industry practices for early-stage drug discovery.[10][14]

Rationale: This method provides a rapid assessment of solubility under non-equilibrium conditions, which can be indicative of precipitation risk upon dilution from a stock solution, a common scenario in biological assays.

Methodology:

-

Stock Solution Preparation: Accurately prepare a 10 mM stock solution of 1-(4-Ethylcyclohexyl)propan-2-amine hydrochloride in 100% dimethyl sulfoxide (DMSO).

-

Plate Preparation: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells designated for the highest concentration.

-

Serial Dilution: Add the selected organic test solvent to the wells and perform a serial dilution across the plate to create a range of concentrations (e.g., from 200 µM down to <1 µM). Ensure the final DMSO concentration is low (e.g., ≤2%) to minimize its co-solvent effect.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) for 1 to 2 hours with gentle shaking.[1]

-

Measurement: Measure the turbidity of each well using a plate reader capable of nephelometry (light scattering) or UV-Vis absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[14]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the measured turbidity does not exceed a predefined threshold above the background (solvent-only wells).

Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol is based on the gold-standard shake-flask method recommended by regulatory bodies.[12][13]

Rationale: This method determines the true equilibrium solubility, providing a definitive value for formulation and physicochemical databases. The extended equilibration time allows the system to reach its lowest energy state.

Methodology:

-

Sample Preparation: Add an excess amount of solid 1-(4-Ethylcyclohexyl)propan-2-amine hydrochloride to a series of clear glass vials. A visual excess of solid should be apparent.

-

Self-Validating Step: The presence of undissolved solid at the end of the experiment confirms that equilibrium with a solid phase was achieved.[11]

-

-

Solvent Addition: Add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[15] A preliminary time-to-equilibrium study can be run by taking samples at 24, 48, and 72 hours to confirm the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant must be filtered (using a solvent-compatible, non-adsorbing filter, e.g., PTFE) or centrifuged at high speed.

-

Quantification: Accurately dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[16] A calibration curve must be prepared using standards of known concentration.

Data Presentation and Interpretation

Tabulating Solubility Data

Organizing the results in a clear, structured format is essential for analysis and comparison.

| Solvent | Solvent Class | Dielectric Constant (ε at 25°C) | Thermodynamic Solubility (mg/mL) | Molar Solubility (mol/L) |

| Hexane | Nonpolar | 1.88 | Hypothetical Data | Hypothetical Data |

| Toluene | Nonpolar | 2.38 | Hypothetical Data | Hypothetical Data |

| Dichloromethane | Polar Aprotic | 9.08 | Hypothetical Data | Hypothetical Data |

| Acetone | Polar Aprotic | 20.7 | Hypothetical Data | Hypothetical Data |

| Acetonitrile | Polar Aprotic | 37.5 | Hypothetical Data | Hypothetical Data |

| Ethanol | Polar Protic | 24.5 | Hypothetical Data | Hypothetical Data |

| Methanol | Polar Protic | 32.7 | Hypothetical Data | Hypothetical Data |

| DMSO | Polar Aprotic | 46.7 | Hypothetical Data | Hypothetical Data |

Interpreting the Solubility Profile

-

Correlation with Polarity: Plot the measured solubility against the dielectric constant of the solvents. For an ionic salt, a positive correlation is generally expected, with higher solubility in more polar solvents. Deviations from this trend can provide insight into specific solute-solvent interactions, such as hydrogen bonding.

-

Impact of Solvent Type: Compare the solubility in protic versus aprotic solvents with similar dielectric constants. Higher solubility in protic solvents would underscore the importance of hydrogen bonding for solvating the chloride anion and the ammonium cation.

-

Structure-Solubility Relationship: The results will quantitatively define the balance between the hydrophilic ammonium chloride head and the lipophilic ethylcyclohexyl tail. Very low solubility in nonpolar solvents and high solubility in polar protic solvents would confirm the dominant role of the ionic salt group in the dissolution process.

Conclusion

The solubility profile of 1-(4-Ethylcyclohexyl)propan-2-amine hydrochloride is a fundamental dataset that informs its entire development trajectory. While no specific data for this molecule is readily available, a systematic and scientifically rigorous approach, as detailed in this guide, allows for its thorough characterization. By employing both high-throughput kinetic assays for early screening and the definitive shake-flask method for thermodynamic solubility, researchers can build a comprehensive understanding of its behavior in various organic solvents. This knowledge is not merely academic; it is a critical prerequisite for successful process development, rational formulation design, and ultimately, the clinical viability of the drug candidate.

References

- Janssen Solvent Selection in Pharmaceutical Crystallisation. (n.d.). Scribd.

-

Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805. [Link]

- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.

- Turbidimetric (Kinetic) Solubility Assay. (n.d.). Domainex.

-

Rupp, M. (2011). Predicting the pKa of Small Molecules. arXiv preprint arXiv:1102.0013. [Link]

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

-

OLI Systems. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. OLI Systems. [Link]

-

Properties of amines. (n.d.). Lumen Learning - Organic Chemistry II. Retrieved February 15, 2026, from [Link]

-

Rizk, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(10), 1007–1021. [Link]

-

Işık, M., et al. (2021). Evaluating small molecule microscopic and macroscopic pKa predictions. eScholarship, University of California. [Link]

-

Structure and Properties of Amines. (2024, March 23). Chemistry LibreTexts. [Link]

-

Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope. [Link]

-

Kinetic Solubility. (n.d.). Charnwood Discovery. Retrieved February 15, 2026, from [Link]

-

World Health Organization. (2019). Annex 4: Guidance on waiver of in vivo bioequivalence studies for immediate-release solid oral dosage forms. WHO Technical Report Series, No. 1019. [Link]

-

Ramirez, E., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 387. [Link]

-

Tsume, Y., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics, 16(12), 4707-4712. [Link]

-

Thermodynamics Research Center. (2020, April 23). Guidelines for Reporting Solubility Data. Journal of Chemical & Engineering Data. [Link]

-

ICH. (2019, November 20). M9 Biopharmaceutics Classification System-Based Biowaivers. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Organic Chemistry II. (n.d.). National Council of Educational Research and Training. Retrieved February 15, 2026, from [Link]

-

Solubility of organic amine salts. (2011, July 19). Sciencemadness.org. [Link]

-

Why are amine salts soluble in water? (2016, December 22). Chemistry Stack Exchange. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017). Dissolution Technologies, 24(1), 36-39. [Link]

-

Standard Operating Procedure for solubility testing. (2021, February 15). European Union Reference Laboratory for alternatives to animal testing. [Link]

-

Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. (2015). International Journal of Chemoinformatics and Chemical Engineering, 5(2), 1-15. [Link]

-

ICH Harmonised Guideline: Biopharmaceutics Classification System-Based Biowaivers (M9). (2019). Taiwan Food and Drug Administration. [Link]

-

Roche, O. (2007). Predicting and tuning physicochemical properties in lead optimization: amine basicities. Current Topics in Medicinal Chemistry, 7(14), 1327-1348. [Link]

-

Savjani, K. T., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719. [Link]

-

Serajuddin, A. T. M. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Journal of Pharmaceutical Sciences, 105(1), 1-1. [Link]

-

Liu, H., et al. (2023). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. Molecules, 28(24), 8089. [Link]

-

Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (2007). Request PDF. [Link]

-

Drug Dissolution Enhancement by Salt Formation. (2012). Research Journal of Pharmaceutical Dosage Forms and Technology, 4(1), 1-6. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. [Link]

-

Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1). PharmaTech. [Link]

-

Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. [Link]

-

Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved February 15, 2026, from [Link]

-

Tesconi, M., et al. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

-

Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. (2020). ADMET & DMPK, 8(2), 77-79. [Link]

-

Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. mrupp.info [mrupp.info]

- 6. Predicting and tuning physicochemical properties in lead optimization: amine basicities [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 12. who.int [who.int]

- 13. database.ich.org [database.ich.org]

- 14. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 15. bioassaysys.com [bioassaysys.com]

- 16. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

Literature review on cyclohexyl-propan-2-amine analogs

An In-Depth Technical Guide to Cyclohexyl-propan-2-amine Analogs: Synthesis, Pharmacology, and Therapeutic Landscape

Abstract

The cyclohexyl-propan-2-amine scaffold, a bioisostere of the classic phenethylamine structure, represents a compelling area of research in medicinal chemistry and pharmacology. By replacing the aromatic phenyl ring with an alicyclic cyclohexyl group, this structural motif offers a unique pharmacological profile, modulating central nervous system (CNS) activity while often presenting distinct pharmacokinetic properties.[1] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, delving into the synthesis, structure-activity relationships (SAR), and pharmacological mechanisms of this compound class. We will explore the causality behind synthetic strategies, detail key experimental protocols, and map the current understanding of how these molecules interact with their biological targets, primarily monoamine transporters. The guide aims to serve as an authoritative resource, grounded in scientific literature, to facilitate further exploration and innovation in this chemical space.

Introduction: The Cyclohexyl-propan-2-amine Scaffold

Historical Context and Core Structure

The journey into cyclohexyl-propan-2-amine pharmacology begins with its most prominent member, propylhexedrine (1-cyclohexyl-N-methylpropan-2-amine). First introduced in 1949 as a nasal decongestant under the brand name Benzedrex, it was developed as an alternative to amphetamine for this indication, aiming to reduce CNS stimulant effects and abuse potential.[1]

The core structural difference between propylhexedrine and its phenethylamine analog, methamphetamine, is the substitution of the aromatic phenyl ring with a saturated cyclohexyl ring. This seemingly simple modification has profound implications for the molecule's interaction with biological targets. The alicyclic ring removes the π-electron system of the benzene ring, altering electronic and hydrophobic properties, which in turn influences receptor binding and metabolic stability. Propylhexedrine is a chiral compound, typically used as a racemic mixture, though the (S)-isomer (levopropylhexedrine) is known to be the more biologically active enantiomer.[1]

Pharmacological Significance

At therapeutic doses for nasal decongestion, propylhexedrine acts as an alpha-adrenergic receptor agonist, causing local vasoconstriction in the nasal passages. However, at higher, systemic doses, its mechanism mirrors that of other stimulants, acting as a norepinephrine-dopamine releasing agent (NDRA).[1][2] It triggers the release of key neurotransmitters and can inhibit their reuptake, leading to sympathomimetic and CNS stimulant effects.[2][3] While generally considered to have a lower abuse potential than amphetamine, misuse of propylhexedrine by oral or intravenous routes does occur, highlighting the psychoactive capacity of this scaffold. The exploration of its analogs is therefore driven by the need to understand and modulate this activity for potential therapeutic applications, ranging from CNS disorders to other conditions, while carefully managing the risk profile.

Synthetic Strategies and Methodologies

The synthesis of cyclohexyl-propan-2-amine analogs predominantly relies on well-established and versatile chemical transformations. The choice of synthetic route is often dictated by the availability of starting materials, the desired stereochemistry, and the scale of the reaction.

The Cornerstone: Reductive Amination

Reductive amination is the most common and efficient method for constructing the core scaffold of these analogs.[4][5] This one-pot reaction combines a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine.[6] Its widespread use in pharmaceutical synthesis is due to its operational simplicity and the broad availability of precursors.[5]

The typical starting point for propylhexedrine and its direct analogs is cyclohexylacetone (1-cyclohexylpropan-2-one). This ketone is reacted with the desired amine (e.g., methylamine for propylhexedrine) in the presence of a reducing agent.

Causality Behind Experimental Choices: The selection of the reducing agent is critical for optimizing yield and minimizing side reactions.

-

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Platinum, Palladium) is a clean and effective method, particularly for large-scale synthesis.[7][8] It avoids the use of metal hydride reagents and often results in high yields.

-

Hydride Reducing Agents: Reagents like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) are extremely common in laboratory-scale synthesis.[6] NaBH₃CN is particularly useful because it is mild enough to selectively reduce the iminium ion in the presence of the starting ketone, preventing the reduction of the carbonyl group to an alcohol.[6] This selectivity allows for the entire reaction to be performed in a single pot under weakly acidic conditions which favor imine formation.

General Synthetic Workflow Diagram

The following diagram illustrates the general workflow for synthesizing N-substituted cyclohexyl-propan-2-amine analogs via reductive amination.

Caption: General workflow for reductive amination synthesis.

Detailed Experimental Protocol: Synthesis of (±)-Propylhexedrine

This protocol describes a representative laboratory-scale synthesis via reductive amination using sodium cyanoborohydride.

Materials:

-

1-Cyclohexylpropan-2-one (1.0 eq)

-

Methylamine solution (e.g., 40% in H₂O, 1.5 eq)

-

Sodium Cyanoborohydride (NaBH₃CN, 1.2 eq)

-

Methanol (as solvent)

-

Glacial Acetic Acid

-

Diethyl Ether

-

Hydrochloric Acid (HCl) solution

-

Sodium Hydroxide (NaOH) solution

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 1-cyclohexylpropan-2-one (1.0 eq) in methanol.

-

Add the methylamine solution (1.5 eq) to the flask. Stir the mixture at room temperature for 20 minutes to facilitate imine formation.

-

Slowly add glacial acetic acid to the mixture to adjust the pH to approximately 6. This is crucial for protonating the imine to the more reactive iminium ion without degrading the hydride reagent.

-

In a separate beaker, dissolve sodium cyanoborohydride (1.2 eq) in a minimal amount of methanol. Add this solution dropwise to the reaction mixture while stirring. Caution: NaBH₃CN is toxic, and the reaction may evolve hydrogen gas. Perform in a well-ventilated fume hood.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, carefully acidify the mixture with aqueous HCl to quench any remaining NaBH₃CN.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add water to the residue and perform a liquid-liquid extraction with diethyl ether to remove any unreacted ketone. Discard the organic layer.

-

Basify the aqueous layer with a concentrated NaOH solution to a pH > 12. This deprotonates the amine product, making it soluble in organic solvents.

-

Extract the aqueous layer three times with diethyl ether. Combine the organic extracts.

-

Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude propylhexedrine freebase as an oil.

-

Further purification can be achieved by distillation or by converting the freebase to its hydrochloride salt for crystallization.

Structure-Activity Relationship (SAR) Analysis

SAR studies aim to correlate specific structural features of a molecule with its biological activity.[9] For cyclohexyl-propan-2-amine analogs, SAR exploration is key to tuning potency, selectivity for different monoamine transporters, and modulating CNS effects.

Key Structural Modification Points

Modifications can be systematically made at three primary locations on the scaffold: the cyclohexyl ring, the propyl linker, and the terminal amine.

Caption: Key regions for SAR modifications.

SAR Insights and Data Summary

While comprehensive public data on a wide range of cyclohexyl-propan-2-amine analogs is less extensive than for cathinones or phenethylamines, we can infer trends from related compound classes and foundational studies.

-

N-Alkylation: The nature of the substituent on the nitrogen atom is a critical determinant of activity.

-

N-H (Norpropylhexedrine): The primary amine is typically active but may show a different selectivity profile compared to its N-methylated counterpart.

-

N-Methyl (Propylhexedrine): This small alkyl group is often optimal for potency at norepinephrine and dopamine transporters.

-

N-Ethyl and Larger Groups: Increasing the alkyl chain length can alter the potency and selectivity. In related classes like synthetic cathinones, increasing the N-alkyl chain length can modulate the mechanism from a transporter releaser to a pure uptake inhibitor.[10][11] A similar trend is plausible here.

-

-

α-Carbon Methylation: The methyl group on the carbon alpha to the amine is important. Its presence creates a chiral center and provides steric bulk that can enhance interactions with transporters and also confer some resistance to metabolic degradation by monoamine oxidase (MAO).

-

Cyclohexyl Ring vs. Phenyl Ring: The replacement of the phenyl ring with a cyclohexyl ring generally reduces CNS stimulant potency compared to the corresponding amphetamine analog. This is attributed to the loss of specific electronic interactions (e.g., pi-stacking) that the aromatic ring can make with transporter proteins. However, the increased lipophilicity of the cyclohexyl group can influence membrane permeability and overall pharmacokinetics.[12][13]

| Analog | Modification | Expected Impact on Activity | Rationale |

| Norpropylhexedrine | R = H | Potent monoamine releaser, potentially with altered DAT/NET selectivity. | Primary amines are excellent substrates for monoamine transporters. |

| Propylhexedrine | R = CH₃ | Balanced NET/DAT releasing activity. The benchmark compound. | N-methylation is a common motif in potent catecholamine releasers.[1] |

| N-Ethyl-analog | R = CH₂CH₃ | May decrease releasing efficacy and increase uptake inhibition. | Larger alkyl groups can shift mechanism towards reuptake inhibition.[10] |

| α-Ethyl-analog | α-CH₃ → α-C₂H₅ | Likely decreased potency. | The α-methyl group is often optimal for fitting into the transporter substrate binding pocket. |

Pharmacological Profile and Mechanism of Action

The primary mechanism of action for propylhexedrine and its stimulant analogs is the release of monoamine neurotransmitters, particularly norepinephrine (NE) and dopamine (DA).[1][2]

Interaction with Monoamine Transporters

These compounds act as substrates for the dopamine transporter (DAT) and the norepinephrine transporter (NET). They are transported into the presynaptic neuron, where they disrupt the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic neurotransmitter concentrations.[3] This action, combined with promoting the reverse transport (efflux) of neurotransmitters through DAT and NET, results in a significant increase in synaptic levels of dopamine and norepinephrine.

Sources

- 1. Propylhexedrine - Wikipedia [en.wikipedia.org]

- 2. What is Propylhexedrine used for? [synapse.patsnap.com]

- 3. NP-MRD: Showing NP-Card for propylhexedrine (NP0309605) [np-mrd.org]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. WO2003018531A1 - Methods for the synthesis of amines such as ephedrine and intermediates - Google Patents [patents.google.com]

- 8. US20040249212A1 - Methods for the synthesis of amines such as ephedrine and intermediates - Google Patents [patents.google.com]

- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 10. Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationship of N-Ethyl-Hexedrone Analogues - NextGenPS [ub.edu]

- 12. (2R)-1-cyclohexylpropan-2-ol | 1807938-11-9 | Benchchem [benchchem.com]

- 13. Structure-activity relationship studies of propafenone analogs based on P-glycoprotein ATPase activity measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(4-Ethylcyclohexyl)propan-2-amine HCl

Abstract: This document provides a comprehensive guide for the synthesis of 1-(4-Ethylcyclohexyl)propan-2-amine hydrochloride. It details the necessary reagents, outlines the primary synthetic strategies with a focus on reductive amination, and provides step-by-step laboratory protocols. The causality behind experimental choices is explained to equip researchers and drug development professionals with a robust understanding of the synthesis.

Introduction

1-(4-Ethylcyclohexyl)propan-2-amine is a substituted cyclohexylamine derivative. Compounds within this structural class are of significant interest in medicinal chemistry and drug development due to their potential pharmacological activities. The hydrochloride salt form is often preferred for its improved stability and solubility. This guide focuses on the practical synthesis of this target compound, emphasizing a common and efficient synthetic route.

The primary and most widely applicable method for the synthesis of 1-(4-Ethylcyclohexyl)propan-2-amine is through the reductive amination of a corresponding ketone, 1-(4-ethylcyclohexyl)propan-2-one.[1][2] This method is favored for its versatility, high yields, and the commercial availability of the necessary reagents.

Synthetic Strategy Overview

The synthesis of 1-(4-Ethylcyclohexyl)propan-2-amine HCl can be logically broken down into two main stages:

-

Stage 1: Synthesis of the Ketone Intermediate: Preparation of 1-(4-ethylcyclohexyl)propan-2-one.

-

Stage 2: Reductive Amination and Salt Formation: Conversion of the ketone to the target amine, followed by formation of the hydrochloride salt.

This two-stage approach allows for the purification of the intermediate ketone, ensuring a cleaner final product.

Caption: Overall synthetic workflow.

Reagents and Materials

A comprehensive list of reagents and materials required for the synthesis is provided below. It is imperative that all reagents are of appropriate purity and that all solvents are anhydrous where specified.

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purpose | Supplier Notes |

| 4-Ethylcyclohexanone | C8H14O | 126.20 | Starting material for ketone synthesis | Commercially available |

| Propylmagnesium bromide | C3H7BrMg | 147.30 | Grignard reagent for alkylation | Typically a solution in ether |

| Copper(I) iodide | CuI | 190.45 | Catalyst for Grignard addition | --- |

| Ammonium chloride | NH4Cl | 53.49 | Quenching agent | Saturated aqueous solution |

| Diethyl ether | (C2H5)2O | 74.12 | Solvent | Anhydrous |

| Ammonium acetate | CH3COONH4 | 77.08 | Ammonia source for amination | --- |

| Sodium cyanoborohydride | NaBH3CN | 62.84 | Reducing agent | Caution: Toxic |

| Methanol | CH3OH | 32.04 | Solvent | Anhydrous |

| Hydrochloric acid | HCl | 36.46 | For salt formation | Concentrated or as a solution in an organic solvent |

| Sodium sulfate | Na2SO4 | 142.04 | Drying agent | Anhydrous |

| Dichloromethane | CH2Cl2 | 84.93 | Extraction solvent | --- |

| Ethyl acetate | C4H8O2 | 88.11 | Extraction/crystallization solvent | --- |

| Hexanes | C6H14 | --- | Eluent for chromatography | --- |

Experimental Protocols

Safety Precaution: This synthesis should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Sodium cyanoborohydride is highly toxic and should be handled with extreme care.

Part 1: Synthesis of 1-(4-Ethylcyclohexyl)propan-2-one

This stage involves the alkylation of 4-ethylcyclohexanone. While several methods exist, a Grignard reaction is a common and effective approach.

Protocol 1: Grignard Reaction

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add copper(I) iodide (0.1 eq).

-

Addition of Starting Material: Add anhydrous diethyl ether and 4-ethylcyclohexanone (1.0 eq). Cool the mixture to 0 °C in an ice bath.

-

Grignard Addition: Add a solution of propylmagnesium bromide in diethyl ether (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield 1-(4-ethylcyclohexyl)propan-2-one.

Part 2: Reductive Amination and HCl Salt Formation

Reductive amination is a powerful method for forming amines from ketones or aldehydes.[3] In this one-pot reaction, the ketone reacts with an ammonia source to form an intermediate imine, which is then reduced in situ by a reducing agent.[2] Sodium cyanoborohydride is a particularly effective reducing agent for this transformation as it is selective for the iminium ion over the ketone.[3]

Caption: Reductive amination pathway.

Protocol 2: Reductive Amination

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 1-(4-ethylcyclohexyl)propan-2-one (1.0 eq) and ammonium acetate (10 eq) in anhydrous methanol.

-

Addition of Reducing Agent: Stir the mixture at room temperature until the ketone and ammonium acetate have dissolved. Then, add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Cyanide gas may be evolved if the solution is acidic.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete, carefully add water to quench any remaining reducing agent. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Add dichloromethane and a sufficient amount of 1 M NaOH solution to make the aqueous layer basic (pH > 10). Transfer to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation of the Free Base: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(4-ethylcyclohexyl)propan-2-amine as a free base.

Protocol 3: HCl Salt Formation

-

Dissolution: Dissolve the crude amine from the previous step in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Cool the solution in an ice bath and add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until the precipitation of the hydrochloride salt is complete. The pH should be acidic.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing: Wash the solid with a small amount of cold diethyl ether or ethyl acetate to remove any impurities.

-

Drying: Dry the 1-(4-Ethylcyclohexyl)propan-2-amine HCl salt under vacuum to a constant weight.

Alternative Synthetic Routes

While reductive amination is the most common approach, other methods can be employed.

Leuckart-Wallach Reaction

This reaction involves the reductive amination of the ketone using formic acid and formamide (or ammonium formate) as the nitrogen source and reducing agent.[4]

-

Reaction: Heat a mixture of 1-(4-ethylcyclohexyl)propan-2-one, formamide, and formic acid.

-

Hydrolysis: The resulting N-formyl intermediate is then hydrolyzed with acid or base to yield the primary amine.[4]

This method is often lower yielding and requires higher temperatures compared to reductive amination with hydride reagents.

From 4-Ethylcyclohexylacetic acid

An alternative, though more lengthy, route could involve the conversion of a carboxylic acid derivative.

-

Amide Formation: Convert 4-ethylcyclohexylacetic acid to the corresponding amide.

-

Hofmann, Curtius, or Schmidt Rearrangement: These rearrangements can convert the amide to the amine with the loss of one carbon atom.

This route is generally less direct and may involve more hazardous reagents.

Characterization

The final product, 1-(4-Ethylcyclohexyl)propan-2-amine HCl, should be characterized to confirm its identity and purity.

-

Melting Point: A sharp melting point indicates a high degree of purity.

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Infrared Spectroscopy (IR): Shows the presence of characteristic functional groups (e.g., N-H stretches for the amine salt).

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Grignard reaction | Impure or wet reagents/glassware; Incomplete reaction. | Ensure all glassware is flame-dried and reagents are anhydrous. Increase reaction time or temperature slightly. |

| Incomplete reductive amination | Inactive reducing agent; Insufficient reaction time. | Use fresh sodium cyanoborohydride. Allow the reaction to stir for a longer period. |

| Formation of by-products | Over-reduction of the ketone to an alcohol. | Ensure the pH is not too low during the reductive amination, as this can favor ketone reduction. |

| Difficulty in precipitating the HCl salt | Amine is too soluble in the chosen solvent. | Try a less polar solvent for the precipitation, or concentrate the solution further before adding HCl. |

References

- Process for preparing 4-substituted cis-cyclohexylamines. Google Patents.

-

Reductive amination. Wikipedia. URL: [Link]

-

Synthesis of N-cyclohexyl formamide. PrepChem.com. URL: [Link]

-

Supporting Information - Contents. The Royal Society of Chemistry. URL: [Link]

-

Enantioselective Organocatalytic Reductive Amination. Macmillan Group. URL: [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. URL: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. URL: [Link]

- 1,4-cyclohexylamine derivatives and processes for the preparation thereof. Google Patents.

- 1,4-cyclohexylamine derivatives and processes for the preparation thereof. Google Patents.

- Synthesis method of 4-substituted cyclohexanone. Google Patents.

-

Synthesis of Formamides Containing Unsaturated Groups by N-Formylation of Amines using CO2 with H2. The Royal Society of Chemistry. URL: [Link]

-

cyclohexylidenecyclohexane. Organic Syntheses Procedure. URL: [Link]

- The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate. Google Patents.

-

Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N- (2-ethenylcyclopropyl)amine. Organic Syntheses. URL: [Link]

-

Synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one. ResearchGate. URL: [Link]

-

Cyclopropanol, 1-ethoxy. Organic Syntheses Procedure. URL: [Link]

- Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. Google Patents.

-

A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. URL: [Link]

-

From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks. The Grillo Lab. URL: [Link]

-

DIMETHYLCYCLOHEXYL DERIVATIVES AS MALODOR NEUTRALIZERS. European Publication Server. URL: [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. URL: [Link]

-

Computation-guided exploration of the reaction parameter space of N,N-dimethylformamide hydrolysis. Digital Discovery (RSC Publishing). URL: [Link]

-

SYNTHESIS OF β-GLYCOSYL FORMAMIDES THROUGH N-GLYCOSYLATION OF UNPROTECTED CARBOHYDRATES. HETEROCYCLES. URL: [Link]

-

Hydrolysis. McGraw Hill's AccessScience. URL: [Link]

-

UNITED STATES PATENT OFFICE. Google APIs. URL: [Link]

Sources

- 1. WO1999047487A1 - Process for preparing 4-substituted cis-cyclohexylamines - Google Patents [patents.google.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes: The Strategic Use of 1-(4-Ethylcyclohexyl)propan-2-amine HCl in Pharmaceutical Synthesis

Abstract

Substituted cyclohexylamine scaffolds are privileged structures in medicinal chemistry, valued for their ability to confer favorable pharmacokinetic properties such as improved metabolic stability and oral bioavailability. This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of 1-(4-Ethylcyclohexyl)propan-2-amine Hydrochloride , a versatile pharmaceutical intermediate. We present a robust synthesis protocol via reductive amination, detailed analytical methodologies for quality control, and a practical application protocol demonstrating its utility in the synthesis of a representative advanced molecular target.

Introduction and Rationale

The development of novel Active Pharmaceutical Ingredients (APIs) often relies on the strategic use of well-designed molecular intermediates.[1] The 1-(4-Ethylcyclohexyl)propan-2-amine moiety is of significant interest due to its unique combination of a lipophilic ethylcyclohexyl group and a reactive secondary amine. This structure provides an excellent handle for introducing complexity while the saturated carbocycle can enhance drug-like properties.

The hydrochloride salt form is specifically utilized to improve the compound's stability, crystallinity, and handling characteristics, which are critical considerations in a regulated manufacturing environment.[2] This guide explains the causality behind the synthetic and analytical choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Compound Profile:

| Property | Value | Source |

| IUPAC Name | 1-(4-Ethylcyclohexyl)propan-2-amine hydrochloride | --- |

| Molecular Formula | C₁₁H₂₄ClN | Calculated |

| Molecular Weight | 205.77 g/mol | Calculated |

| Structure |  | --- |

| Appearance | White to off-white crystalline solid (Predicted) | --- |

| Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane (Predicted) | --- |

Synthesis Protocol: Reductive Amination

The most efficient and widely adopted method for preparing this class of amines is the one-pot reductive amination of a ketone precursor.[3] This approach combines the formation of an imine or enamine intermediate and its subsequent reduction in a single synthetic operation, offering high atom economy and operational simplicity.

The chosen pathway involves the reaction of 4-ethylcyclohexanone with nitroethane to form an intermediate nitroalkene, which is then reduced to the target primary amine. This amine is then isolated as its hydrochloride salt.

Causality of Experimental Design

-

Choice of Starting Materials: 4-Ethylcyclohexanone is a readily accessible starting material. Nitroethane serves as a convenient and effective source for the 2-aminopropyl side chain.

-

Reducing Agent: Catalytic hydrogenation (e.g., using H₂ gas with a Palladium or Platinum catalyst) is selected for the reduction of the nitro group. This method is clean, high-yielding, and avoids the use of metal hydride reagents which can be more difficult to handle on a large scale.

-

Acidic Conditions: The reaction is performed under conditions that favor the initial condensation step. The final conversion to the hydrochloride salt is achieved using a solution of HCl in a non-protic solvent like isopropanol or diethyl ether to ensure clean precipitation of the product.

Visualized Synthesis Workflow

Caption: Workflow for the synthesis of the target intermediate.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 4-ethylcyclohexanone (1.0 eq) in methanol (5 mL per mmol of ketone), add nitroethane (1.2 eq) and palladium on carbon (10% w/w, 0.05 eq).

-

Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature for 24 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting ketone is fully consumed.

-

Work-up (Free Base): Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude free base as an oil.

-

Salt Formation: Dissolve the crude oil in a minimal amount of isopropanol. Cool the solution in an ice bath.

-

Precipitation: Add a 2M solution of HCl in isopropanol (1.05 eq) dropwise with stirring. A white precipitate should form.

-

Isolation: Continue stirring the slurry at 0-5 °C for 2 hours. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum at 40 °C to a constant weight.

Analytical Quality Control

Ensuring the identity, purity, and consistency of pharmaceutical intermediates is a non-negotiable requirement of Good Manufacturing Practice (GMP).[2][4] A comprehensive analytical panel must be employed to release the material for downstream use.[5][6]

| Technique | Parameter | Expected Result / Specification |

| ¹H NMR | Identity | Peaks corresponding to ethyl, cyclohexyl, and propanamine protons with correct integrations and splitting patterns. |

| ¹³C NMR | Identity | Signals matching the number of unique carbons in the structure. |

| Mass Spec (ESI+) | Identity | [M+H]⁺ corresponding to the free base (m/z = 170.19). |

| HPLC | Purity | ≥ 98.0% (by area %). |

| FTIR | Identity | Characteristic peaks for N-H (amine salt), C-H (aliphatic), and C-N bonds. |

| Loss on Drying | Water/Solvent Content | ≤ 0.5% |

Application Protocol: Amide Bond Formation

To demonstrate its utility, 1-(4-Ethylcyclohexyl)propan-2-amine HCl is used in an amide coupling reaction, a cornerstone transformation in the synthesis of many APIs.[7][8][9] The protocol describes the coupling with a representative carboxylic acid, 4-methoxybenzoic acid, using a standard peptide coupling reagent.

Rationale for Method Selection

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen for its high efficiency, fast reaction times, and low rate of epimerization (if chiral centers are present).[8]

-

Base: A non-nucleophilic organic base such as Diisopropylethylamine (DIEA) is required to neutralize the hydrochloride salt of the amine and to facilitate the coupling reaction.

-

Solvent: An aprotic polar solvent like Dimethylformamide (DMF) is used to ensure the solubility of all reactants and reagents.

Visualized Application Workflow

Caption: Workflow for amide coupling using the intermediate.

Detailed Experimental Protocol

-

Reagent Preparation: In a clean, dry flask under a nitrogen atmosphere, dissolve 4-methoxybenzoic acid (1.1 eq) and HATU (1.2 eq) in DMF.

-

Amine Addition: Add 1-(4-Ethylcyclohexyl)propan-2-amine HCl (1.0 eq) to the solution.

-

Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add DIEA (2.5 eq) dropwise.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion by TLC or LC-MS.

-

Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.

Safety and Handling

Handle 1-(4-Ethylcyclohexyl)propan-2-amine HCl with appropriate caution, following standard laboratory safety procedures for amine hydrochlorides.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

References

-

Five Key Elements of Pharmaceutical Intermediate Quality Control . (n.d.). Protheragen. Retrieved February 15, 2026, from [Link]

-

Pharmaceutical Intermediate Quality Standards: A Practical Guide . (n.d.). Protheragen. Retrieved February 15, 2026, from [Link]

-

Formation of Amides From Esters . (n.d.). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

Ghaffar, T., & Kappe, C. O. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11940. [Link]

-

Techniques for Quality Control in Pharmaceutical Analysis . (2023). Journal of Organic and Pharmaceutical Chemistry. Retrieved February 15, 2026, from [Link]

-

Different Types of Quality Control in Pharmaceutical Industry . (2025). SimplerQMS. Retrieved February 15, 2026, from [Link]

-

Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions . (2024). PYG Lifesciences. Retrieved February 15, 2026, from [Link]

-

Schuhmacher, A., Shiro, T., Ryan, S. J., & Bode, J. W. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science, 11(13), 3345–3349. [Link]

-

Amine to Amide (via Acid Chloride) - Common Conditions . (n.d.). Organic Chemistry Data. Retrieved February 15, 2026, from [Link]

-

Tilstam, U. (2021). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 9, 638833. [Link]

-

Synthesis and biological activity of cyclohexylamine derivatives . (2025). Request PDF. Retrieved February 15, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tianmingpharm.com [tianmingpharm.com]

- 3. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 4. qualityze.com [qualityze.com]

- 5. tianmingpharm.com [tianmingpharm.com]

- 6. jocpr.com [jocpr.com]

- 7. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs) - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01330G [pubs.rsc.org]

Application Note: Storage and Stability of Amine Hydrochloride Salts in Solution

For: Researchers, scientists, and drug development professionals.

Introduction

Amine hydrochloride salts are a cornerstone in pharmaceutical development, representing a significant class of active pharmaceutical ingredients (APIs). The conversion of a basic amine to its hydrochloride salt is a common strategy to enhance aqueous solubility, improve stability, and facilitate handling and formulation.[1] However, the stability of these salts in solution is not absolute and is influenced by a variety of environmental factors. Ensuring the integrity of an amine hydrochloride salt in solution throughout its lifecycle—from manufacturing to patient administration—is critical for the safety and efficacy of the final drug product.[2]

This application note provides a comprehensive guide to understanding the factors that govern the stability of amine hydrochloride salts in solution. It outlines the principal degradation pathways and offers detailed protocols for stability assessment, including forced degradation studies, as mandated by regulatory bodies like the FDA and outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

Fundamental Principles of Amine Hydrochloride Salt Stability

The stability of an amine hydrochloride salt in solution is a dynamic equilibrium influenced by several factors. The protonated amine (the salt form) exists in equilibrium with its un-ionized, or free base, form.[6] The position of this equilibrium, and thus the susceptibility to degradation, is dictated by the solution's pH, temperature, and the presence of other agents.

Key Degradation Pathways

Several chemical reactions can compromise the integrity of amine hydrochloride salts in solution. The most common pathways include:

-

Oxidation: This is a major degradation route for amines, particularly tertiary amines, which can be oxidized to form N-oxides.[7][8] The process can be initiated by atmospheric oxygen (autoxidation), light (photo-oxidation), or catalyzed by trace metal ions.[9][10] Protonating the amine to form the hydrochloride salt significantly reduces its susceptibility to oxidation by tying up the lone pair of electrons on the nitrogen atom.[8]

-

Hydrolysis: While generally less susceptible than esters or amides, some amine hydrochloride salts can undergo hydrolysis, especially under acidic or basic conditions and elevated temperatures.[11][12][13] This can lead to the cleavage of bonds within the molecule.

-

Salt Disproportionation: This phenomenon occurs when a salt of a weak base converts to its free base form.[14] In solution, this is primarily driven by the microenvironmental pH.[15][16][17] If the pH of the solution rises above a critical value, known as the pHmax, the salt can disproportionate, leading to the precipitation of the less soluble free base.[14][15][18] This is a critical consideration in formulation development, as excipients can influence the microenvironmental pH.[14][15][16][17]

-

Photolytic Degradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[9] This is why many pharmaceutical solutions are stored in amber or opaque containers.

Factors Influencing Stability

-

pH: The pH of the solution is arguably the most critical factor. A lower pH favors the protonated, more stable salt form. As the pH increases, the equilibrium shifts towards the more reactive free base.[7]

-

Temperature: Higher temperatures accelerate the rate of all chemical degradation reactions, including hydrolysis and oxidation.[9][19]

-

Light: Exposure to light can trigger photolytic degradation pathways.[9]

-

Oxygen: The presence of dissolved oxygen can promote oxidative degradation.[9]

-

Solvent: The choice of solvent and the presence of any co-solvents can impact solubility and reaction kinetics.

-

Presence of Catalysts: Trace metal ions can catalyze oxidative degradation.[9][10]

Recommended Storage Conditions

Proper storage is paramount to maintaining the stability of amine hydrochloride salt solutions. The following table summarizes general recommendations. However, specific conditions should always be determined based on comprehensive stability studies for the particular compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerated (2-8°C) or Frozen (≤ -20°C) for long-term storage.[20] | To minimize thermal degradation and slow down all chemical reaction rates.[11][19] |

| Light Exposure | Protect from light (use of amber vials or storage in the dark).[11] | To prevent photolytic degradation.[9] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if sensitive to oxidation. | To minimize exposure to oxygen and prevent oxidative degradation.[13] |

| pH | Maintain a low pH, typically within a range where the salt form is predominant. | To prevent salt disproportionation and minimize base-catalyzed hydrolysis and oxidation. |

| Container | Use tightly sealed, inert containers (e.g., Type I borosilicate glass).[19] | To prevent moisture absorption, contamination, and leaching of impurities from the container. |

Stability Assessment Protocols

A thorough stability testing program is a regulatory requirement and a fundamental aspect of drug development.[2] It involves long-term and accelerated stability studies, as well as forced degradation studies to understand the molecule's intrinsic stability.[2][21]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[22][23] These studies are crucial for developing and validating stability-indicating analytical methods.

3.1.1 Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies on an amine hydrochloride salt solution.

Caption: Workflow for forced degradation studies.

3.1.2 Protocol: Forced Degradation by Acid/Base Hydrolysis

-

Preparation: Prepare a solution of the amine hydrochloride salt in a suitable solvent (e.g., water or a water/co-solvent mixture) at a known concentration (e.g., 1 mg/mL).[24]

-

Acid Hydrolysis:

-

To an aliquot of the drug solution, add an equal volume of an appropriate concentration of hydrochloric acid (e.g., 0.1 M to 1 M).[24]

-

Incubate the solution at a controlled temperature (e.g., room temperature, 50-60°C) for a defined period (e.g., up to 7 days).[22][24]

-

At specified time points, withdraw samples, neutralize with a suitable base (e.g., NaOH), and dilute to the initial concentration for analysis.

-

-

Base Hydrolysis:

-

To another aliquot, add an equal volume of an appropriate concentration of sodium hydroxide (e.g., 0.1 M to 1 M).[24]

-

Incubate at a controlled temperature (e.g., room temperature) for a defined period.

-

At specified time points, withdraw samples, neutralize with a suitable acid (e.g., HCl), and dilute for analysis.

-

-

Analysis: Analyze the stressed samples and a control sample (stored under recommended conditions) using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active substance.[21][24]

3.1.3 Protocol: Forced Degradation by Oxidation

-

Preparation: Prepare the drug solution as described above.

-

Oxidative Stress:

-

To an aliquot of the drug solution, add a solution of hydrogen peroxide (e.g., 3%).[11]

-

Store the solution at room temperature, protected from light, for a defined period.

-

-

Analysis: Analyze the samples at various time points to monitor the formation of oxidative degradants.

Long-Term and Accelerated Stability Studies

Following the identification of potential degradation products, formal stability studies are conducted according to ICH Q1A(R2) guidelines.[2][3][4][5][25] These studies are performed on at least three primary batches of the drug substance in its proposed container closure system to establish a re-test period or shelf life.[26]

| Study | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[26] |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, and 6 months.[26] |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, and 6 months.[26] |

Table adapted from ICH Q1A(R2) guidelines.[3][4]

Analytical Methodologies

The development of a robust, stability-indicating analytical method is a prerequisite for any stability study. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) detection is the most common technique.

Key Characteristics of a Stability-Indicating Method

-

Specificity: The method must be able to unequivocally assess the analyte in the presence of its potential degradation products, and placebo components.

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram outlines the decision process for stability testing and method development.

Caption: Decision process for a stability program.

Conclusion

The stability of amine hydrochloride salts in solution is a multifaceted issue that requires a thorough understanding of the underlying chemical principles and adherence to rigorous testing protocols. By carefully controlling factors such as pH, temperature, and light exposure, and by conducting comprehensive forced degradation and formal stability studies, researchers can ensure the development of safe, effective, and stable pharmaceutical products. The protocols and principles outlined in this application note provide a robust framework for achieving these critical objectives in drug development.

References

- FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S.

- An Introduction to the Accelerated Stability Assessment Program. (2017). ECA Academy.

- ICH Q1A: STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (2024). YouTube.

- ICHQ1A(R2) Stability Testing of New Drug Substance and Product and ICHQ1C Stability Testing of New Dosage Forms. (n.d.).

- Best practices for the storage of Bis(2-chloroethyl)

- ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency.

- Q1A(R2) Stability Testing of New Drug Substances and Products. (2018). U.S.

- Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). Pharmaceutics.

- Why are organic amines often more stable as the HCl salt than in the free base form? (2015). Reddit.

- Technical Support Center: Oxidative Degradation of Amine-Based Compounds. (n.d.). Benchchem.

- Amine Storage Conditions: Essential Guidelines for Safety. (n.d.).

- Role of Salt and Excipient Properties on Disproportionation in the Solid-State. (n.d.). Journal of Pharmaceutical Sciences.

- ACCELERATED STABILITY TESTING. (n.d.). SlideShare.

- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Sharp.

- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). International Journal of Pharmaceutical Quality Assurance.

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.

- Force Degradation for Pharmaceuticals: A Review. (n.d.). International Journal for Scientific Research & Development.

- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.

- Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. (2021). Molecular Pharmaceutics.

- An Overview of Degradation Strategies for Amitriptyline. (2024). Molecules.

- Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. (2021). Molecular Pharmaceutics.

- Isolation (Recovery) of amines. (n.d.). University of Alberta.

- Hydrolysis of Esters and Amides. (n.d.). TSFX.

- Stability testing of existing active substances and related finished products. (2023). European Medicines Agency.

- Disproportionation of Pharmaceutical Salts: pHmax and Phase-Solubility/pH Variance. (2021). Molecular Pharmaceutics.

- Chemical Properties of Amines.

- Cold Storage Requirements for Active Pharmaceutical Ingredients. (2024). Single Use Support.

- Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. (2021).

- Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. fda.gov [fda.gov]

- 6. Isolation (Recovery) [chem.ualberta.ca]

- 7. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tsfx.edu.au [tsfx.edu.au]

- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Disproportionation of Pharmaceutical Salts: pHmax and Phase-Solubility/pH Variance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. diplomatacomercial.com [diplomatacomercial.com]

- 20. susupport.com [susupport.com]

- 21. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 22. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 23. acdlabs.com [acdlabs.com]

- 24. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 25. researchgate.net [researchgate.net]

- 26. ema.europa.eu [ema.europa.eu]

In vitro assay preparation using 1-(4-Ethylcyclohexyl)propan-2-amine hydrochloride

Introduction & Scope

This Application Note details the technical framework for handling and characterizing 1-(4-Ethylcyclohexyl)propan-2-amine hydrochloride , a representative lipophilic amine.[1][2] Structurally analogous to propylhexedrine and other sympathomimetic cyclohexylamines, this compound presents specific challenges in in vitro environments: high lipophilicity combined with a basic amine center (pKa ~9.5–10.5).[2]

These physicochemical properties predispose the molecule to Non-Specific Binding (NSB) to plastics and Lysosomal Trapping in cell-based assays.[1][2] This guide provides optimized protocols for stock preparation, metabolic stability profiling, and binding assessments, ensuring data integrity for researchers investigating this chemical class.

Physicochemical Handling Strategy

The "Greasy Amine" Challenge

While the hydrochloride (HCl) salt form confers initial water solubility, the 4-ethylcyclohexyl moiety renders the molecule highly amphiphilic.[1][2] In physiological buffers (pH 7.4), a significant fraction exists as the cationic species, which acts like a cationic surfactant.[2]

Critical Handling Rules:

-

Glassware Mandatory: Do not use polypropylene (PP) or polystyrene (PS) intermediate dilution plates.[1][2] This compound will adsorb to hydrophobic plastic surfaces, causing up to 40% loss of free concentration before the assay begins.[2] Use silanized glass vials or low-binding plates (e.g., Eppendorf LoBind®).[1]

-

Solvent Cut-off: While soluble in water, stock solutions should be prepared in DMSO to ensure monomeric dispersion and prevent micelle formation at high concentrations.[1][2]

Protocol 1: Precision Stock Generation[2]

Objective: Create a stable 10 mM stock solution free of micro-precipitates.

Reagents

-

Compound: 1-(4-Ethylcyclohexyl)propan-2-amine HCl (Store at 4°C, desiccated).[1][2]

-

Vehicle: Anhydrous DMSO (Dimethyl sulfoxide), HPLC Grade.[2]

-